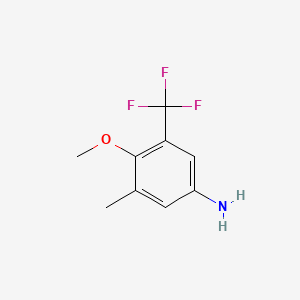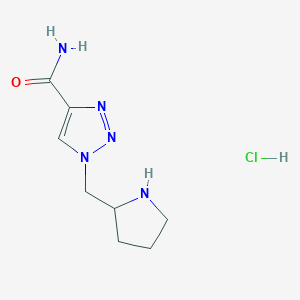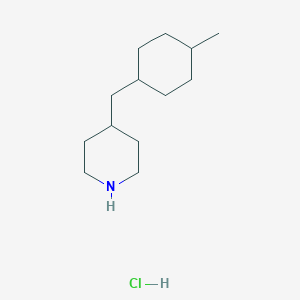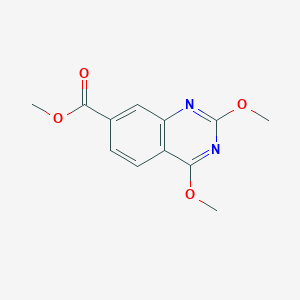
2,4-二甲氧基喹唑啉-7-羧酸甲酯
描述
“Methyl 2,4-dimethoxyquinazoline-7-carboxylate” is a chemical compound with the molecular formula C12H12N2O4 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of “Methyl 2,4-dimethoxyquinazoline-7-carboxylate” and its derivatives has been a subject of research. For instance, quinazolinone derivatives have been synthesized with potent antimicrobial activity . These derivatives possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures .
Molecular Structure Analysis
“Methyl 2,4-dimethoxyquinazoline-7-carboxylate” has a molecular weight of 248.23 . Its UV-visible spectrum shows absorption maxima at 232 and 315 nm, indicating the presence of a conjugated system in the molecule.
Physical And Chemical Properties Analysis
“Methyl 2,4-dimethoxyquinazoline-7-carboxylate” has a melting point of 202-204°C and is soluble in most organic solvents, including chloroform, ethanol, and DMSO.
科学研究应用
- Quinazoline-2,4-dione derivatives have been synthesized and evaluated for their antibacterial activities .
- The compounds were designed as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV .
- The structures of these compounds were confirmed using spectroscopic analyses (IR, NMR, and EI-MS) .
- The compounds were evaluated against Gram-positive and Gram-negative bacterial strains using the Agar well diffusion method .
- Some compounds displayed moderate activity, with compounds 13 and 15 providing a broad bioactive spectrum against Gram-positive and Gram-negative strains .
- Quinazolines have been found to have antimalarial properties .
- The exact methods of application and experimental procedures are not specified in the source .
- The outcomes of these studies are not detailed in the source .
- Quinazolines have been found to have anticancer properties .
- The exact methods of application and experimental procedures are not specified in the source .
- The outcomes of these studies are not detailed in the source .
- Quinazolines have been found to have anticonvulsant properties .
- The exact methods of application and experimental procedures are not specified in the source .
- The outcomes of these studies are not detailed in the source .
- Quinazolines have been found to have anti-inflammatory properties .
- The exact methods of application and experimental procedures are not specified in the source .
- The outcomes of these studies are not detailed in the source .
Antibacterial Agents
Antimalarial Agents
Anticancer Agents
Anticonvulsant Agents
Anti-inflammatory Agents
Antihypertensive Agents
- 4-Hydroxy-2-quinolones have been used in the synthesis of heteroannelated derivatives .
- These compounds have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
- The exact methods of application and experimental procedures are not specified in the source .
- The outcomes of these studies are not detailed in the source .
- A series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized and evaluated for their antiproliferative activities against human cancer cell lines .
- Among all the target compounds, compound 22s displayed the most potent anti-proliferative activity against MGC-803 cells in vitro .
- Further mechanism studies revealed that compound 22s could inhibit the colony formation and migration of MGC-803 cells .
- Compound 22s could induce apoptosis of MGC-803 cells and induce cell cycle arrest at G1-phase .
Synthesis of Heterocycles
Antineoplastic Agents
Synthesis of Quinazolin-4 (3H)-one
- Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities .
- These compounds have been used in the synthesis of various active groups to the quinazoline moiety using developing synthetic methods .
- The potential applications of the quinazoline derivatives in fields of biology, pesticides and medicine have also been explored .
- 4-Hydroxy-2-quinolones have been used in the synthesis of heteroannelated derivatives .
- These compounds have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Synthesis and Bioactivities
Synthesis of Heterocycles
Antimalarial Drug Lead
属性
IUPAC Name |
methyl 2,4-dimethoxyquinazoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-16-10-8-5-4-7(11(15)17-2)6-9(8)13-12(14-10)18-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCOGXWQGDKGCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1C=CC(=C2)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dimethoxyquinazoline-7-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



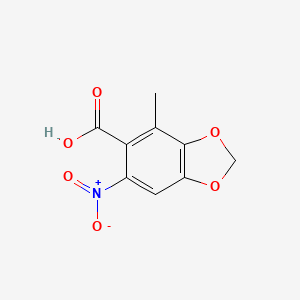
![benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate](/img/structure/B1405300.png)
![methyl 5'-hydroxy-5,5-dimethyl-3',3'a,4',6'a-tetrahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-6'-carboxylate](/img/structure/B1405301.png)
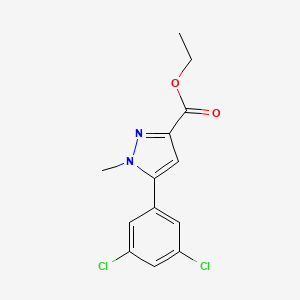
![(2R,3R)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid](/img/structure/B1405303.png)
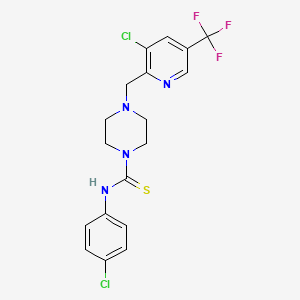
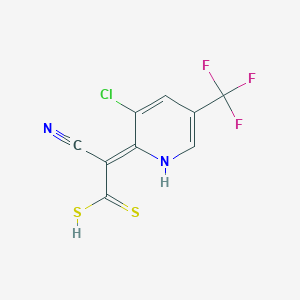
![N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N'-[1-(2,5-dimethoxy-phenyl)-meth-(E)-ylidene]-hydrazine](/img/structure/B1405311.png)
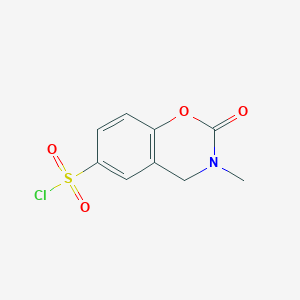
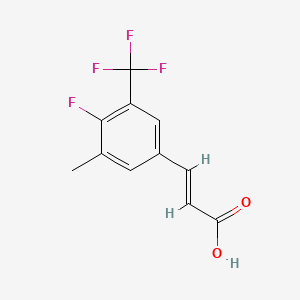
![3-[4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1405315.png)
